molecular formula C11H15NO4 B8372840 1-(2,2-Dimethoxyethyl)-3-methyl-2-nitrobenzene

1-(2,2-Dimethoxyethyl)-3-methyl-2-nitrobenzene

Cat. No. B8372840
M. Wt: 225.24 g/mol
InChI Key: XNLWIUURLXIILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Dimethoxyethyl)-3-methyl-2-nitrobenzene is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,2-Dimethoxyethyl)-3-methyl-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2-Dimethoxyethyl)-3-methyl-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

1-(2,2-dimethoxyethyl)-3-methyl-2-nitrobenzene

InChI

InChI=1S/C11H15NO4/c1-8-5-4-6-9(11(8)12(13)14)7-10(15-2)16-3/h4-6,10H,7H2,1-3H3

InChI Key

XNLWIUURLXIILQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC(OC)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 2-nitro-meta-xylene (5 mL, 0.037 mol), N,N-dimethylformamide dimethylacetal (5.4 mL, 1.1 eq) and N,N-dimethylformamide (60 mL) in a flask and reflux under nitrogen for 2 days. Let cool to room temperature then concentrate to approximately one-half volume. Add methanol (40 mL) and trimethylsilylchloride (6.6 mL, 1.4 eq). Reflux overnight. Dilute with ethyl acetate after cooling to room temperature then extract with saturated sodium bicarbonate followed by brine. Dry over magnesium sulfate, filter and concentrate. Purification by column chromatography (9:1 Hexanes:ethyl acetate) gives 1.15 g (14%) product as a light yellow oil. 1H NMR (400 MHz, DMSO-d6) δ 2.23 (s, 3H), 2.80 (d, J=5.36 Hz, 2H), 3.19 (s, 6H), 4.45 (m, 1H), 7.32 (m, 2H), 7.42 (m, 1H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
14%

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